

Technical Support Center: OSI-906 (Linsitinib)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Osi-906**

Cat. No.: **B1684704**

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of **OSI-906** (Linsitinib) in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer practical solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why does my **OSI-906** precipitate when I dilute my DMSO stock in an aqueous buffer?

A1: **OSI-906** is a lipophilic molecule with very low solubility in aqueous solutions.^{[1][2]} It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO).^{[3][4][5][6][7]} When a concentrated DMSO stock solution of **OSI-906** is diluted into an aqueous buffer, the abrupt change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is known as antisolvent precipitation.

Q2: What is the maximum solubility of **OSI-906** in a common aqueous buffer?

A2: The solubility of **OSI-906** in aqueous buffers is sparingly low. One study reported a solubility of approximately 0.03 mg/mL in a 1:30 solution of dimethylformamide (DMF) to phosphate-buffered saline (PBS) at pH 7.2.^[1] It is important to note that the aqueous component of this mixture is only a fraction of the total volume. The solubility in purely aqueous buffers is expected to be even lower.

Q3: Are there any strategies to increase the solubility of **OSI-906** in aqueous solutions for in vitro experiments?

A3: Yes, several strategies can be employed to improve the solubility and prevent precipitation of **OSI-906** for in vitro studies:

- Use of Co-solvents: Maintaining a certain percentage of an organic co-solvent like DMSO in the final working solution can help keep the compound dissolved. However, the final concentration of the co-solvent must be compatible with the experimental system (e.g., cell culture) and appropriate vehicle controls must be included.
- pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data on the pH-solubility profile of **OSI-906** is not readily available, exploring a more acidic pH might improve the solubility of this weakly basic compound.
- Use of Surfactants: Non-ionic surfactants like Tween-80 can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
- Careful Mixing Technique: The method of dilution is critical. Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This promotes rapid dispersion and minimizes localized high concentrations that can lead to immediate precipitation.

Q4: What are the recommended formulations for in vivo studies with **OSI-906**?

A4: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Commonly used formulations include a mixture of co-solvents and surfactants. One frequently cited formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.^[4] Another option involves 10% DMSO and 90% corn oil. When preparing these formulations, it is crucial to add the solvents sequentially and ensure the solution is clear after each addition. Sonication may also be recommended to aid dissolution.^[4]

Troubleshooting Guide: **OSI-906** Precipitation in Aqueous Buffer

This guide provides a structured approach to troubleshoot and resolve common precipitation issues encountered when preparing aqueous solutions of **OSI-906**.

Issue	Potential Cause	Recommended Solution
Immediate Precipitation Upon Dilution	The final concentration of OSI-906 exceeds its solubility limit in the aqueous buffer.	<ul style="list-style-type: none">- Lower the final concentration of OSI-906 in your working solution.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is tolerated by your experimental system.
Improper mixing technique leading to localized supersaturation.	<ul style="list-style-type: none">- Add the DMSO stock solution dropwise to the full volume of the vigorously stirring aqueous buffer.- Avoid adding the aqueous buffer directly to the DMSO stock.	
Precipitation Over Time	The prepared solution is a thermodynamically unstable supersaturated solution.	<ul style="list-style-type: none">- Prepare fresh solutions immediately before each experiment.- Store stock solutions at -20°C or -80°C in an organic solvent like DMSO and avoid repeated freeze-thaw cycles.^{[4][8]} Aqueous solutions are not recommended for storage for more than one day.^[1]
Temperature fluctuations affecting solubility.	<ul style="list-style-type: none">- Prepare and store your solutions at a constant temperature. If the solution was prepared warm, it might precipitate upon cooling to room temperature.	
Cloudy or Hazy Solution	Formation of fine precipitates that are not immediately visible as large crystals.	<ul style="list-style-type: none">- Centrifuge the solution at high speed to pellet any undissolved compound. Use the supernatant for your

experiment, but be aware that the actual concentration will be lower than intended. - Consider using a formulation with a solubilizing agent like Tween-80.

Quantitative Solubility Data

The aqueous solubility of **OSI-906** is limited. The table below summarizes the available quantitative data. Researchers are encouraged to determine the solubility in their specific experimental buffers.

Solvent System	Temperature	pH	Solubility	Molar Solubility
DMSO	25°C	N/A	20-96 mg/mL [1][4]	47.4 mM - 227.8 mM
Ethanol	25°C	N/A	~1 mg/mL [1]	~2.4 mM
DMF	25°C	N/A	~25 mg/mL [1]	~59.3 mM
1:30 DMF:PBS	25°C	7.2	~0.03 mg/mL [1]	~0.07 mM
Water	25°C	N/A	Insoluble (<1 mg/mL) [2][6]	<2.4 mM

Note: The molecular weight of **OSI-906** is 421.49 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM **OSI-906** Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **OSI-906** in DMSO, which can be used for subsequent dilutions into aqueous buffers.

Materials:

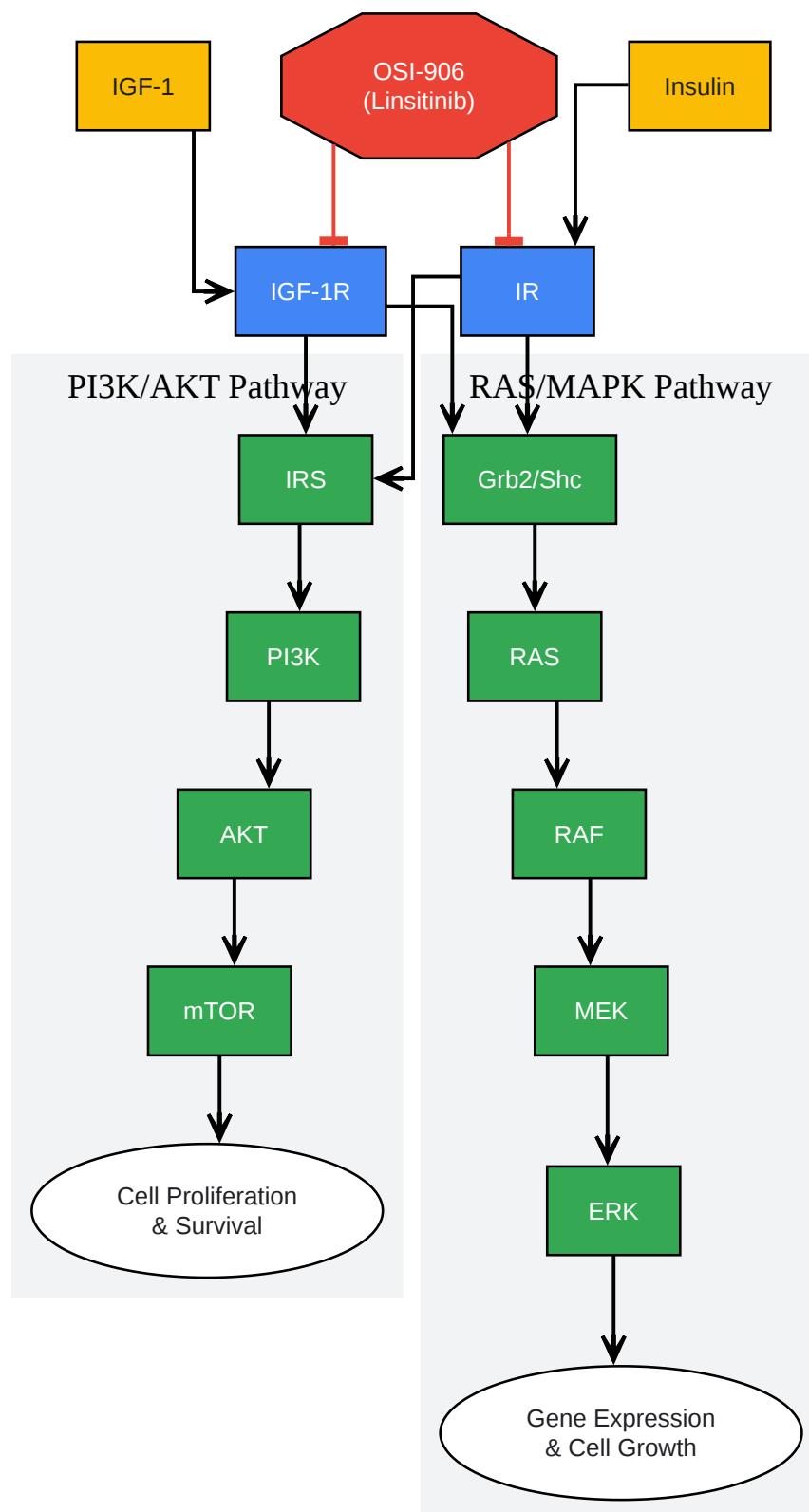
- **OSI-906** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes and sterile filter tips

Procedure:

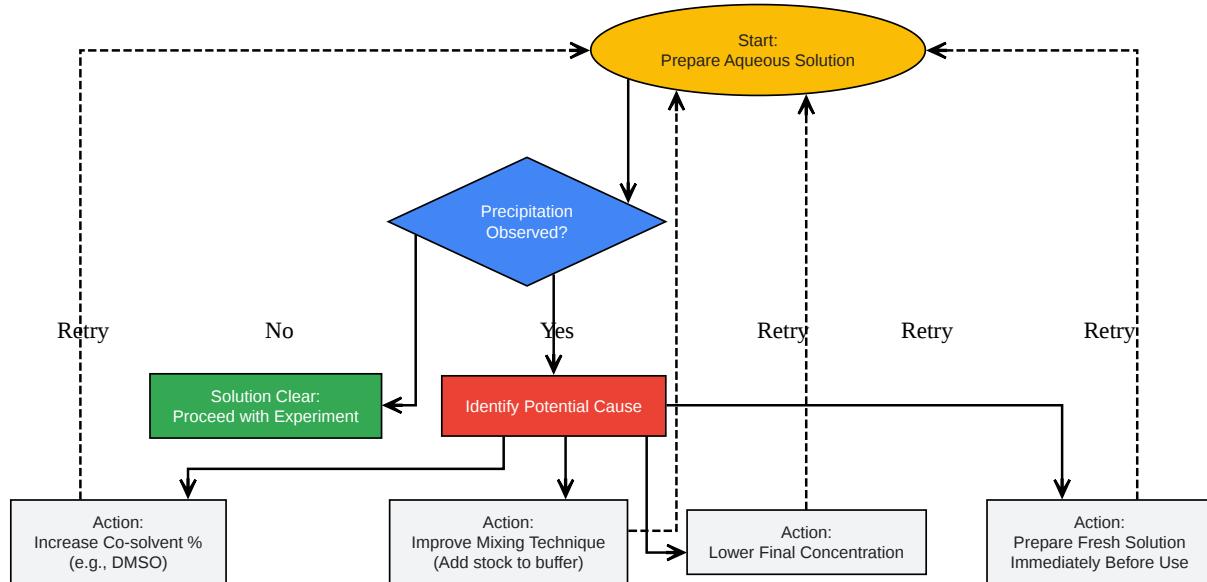
- Allow the **OSI-906** powder and DMSO to come to room temperature.
- In a sterile microcentrifuge tube, weigh out the required amount of **OSI-906** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of **OSI-906**.
- Under a laminar flow hood, add the appropriate volume of cell culture-grade DMSO to the **OSI-906** powder. To make a 10 mM stock solution, one vendor suggests adding 0.237 mL of DMSO for each mg of **OSI-906**.^[8]
- Vortex the tube thoroughly for 1-2 minutes until the **OSI-906** is completely dissolved. A brief sonication step may be used if dissolution is slow.
- Visually inspect the solution to ensure there are no undissolved particles.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution of **OSI-906** for In Vitro Assays

This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation.


Materials:

- 10 mM **OSI-906** stock solution in DMSO (from Protocol 1)
- Sterile aqueous buffer (e.g., PBS, cell culture medium)
- Sterile conical tubes
- Vortex mixer or magnetic stirrer
- Calibrated micropipettes and sterile filter tips


Procedure:

- Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
- In a sterile conical tube, place the required volume of the pre-warmed aqueous buffer.
- While vigorously vortexing or stirring the aqueous buffer, add the required volume of the 10 mM **OSI-906** DMSO stock solution dropwise. For example, to prepare 10 mL of a 10 μ M working solution, add 10 μ L of the 10 mM stock to 9.99 mL of buffer. This results in a final DMSO concentration of 0.1%.
- Continue to vortex or stir for an additional 30-60 seconds to ensure the solution is homogenous.
- Visually inspect the solution for any signs of precipitation or cloudiness.
- Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of **OSI-906**.
- Always prepare a vehicle control containing the same final concentration of DMSO as the **OSI-906** working solution.

Visualizations

[Click to download full resolution via product page](#)

Caption: **OSI-906** signaling pathway inhibition.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **OSI-906** precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. OSI-906 - LKT Labs [lktlabs.com]
- 3. Linsitinib (OSI-906) (CAS 867160-71-2) | Abcam [abcam.com]
- 4. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Linsitinib | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]
- 8. cellagentechnology.com [cellagentechnology.com]
- To cite this document: BenchChem. [Technical Support Center: OSI-906 (Linsitinib)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684704#osi-906-solubility-issues-in-aqueous-buffer\]](https://www.benchchem.com/product/b1684704#osi-906-solubility-issues-in-aqueous-buffer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com